molecular formula C12H16F2N2 B6352167 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane CAS No. 1153434-52-6

1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane

Cat. No. B6352167
CAS RN: 1153434-52-6
M. Wt: 226.27 g/mol
InChI Key: CAKCFSKNNGAKTF-UHFFFAOYSA-N
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Description

The compound “1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane” is a chemical compound with a complex structure . It is a liquid at room temperature . The compound is used in various scientific research applications.


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups . The compound contains a 1,4-diazepane ring attached to a 2,3-difluorophenylmethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its state at room temperature (liquid) and its molecular weight (226.27 g/mol) . Other properties such as boiling point, melting point, and density are not available in the resources .

Advantages and Limitations for Lab Experiments

1-[(2,3-Difluorophenyl)methyl]-1,4-diazepanethyl-1,4-diazepane is a versatile compound that has a wide range of applications in scientific research and laboratory experiments. One of the main advantages of using 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepanethyl-1,4-diazepane is its stability in aqueous solutions. Additionally, the compound is relatively non-toxic and has a low melting point, which makes it well-suited for use in a variety of laboratory experiments. However, there are some limitations to using 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepanethyl-1,4-diazepane in laboratory experiments. For example, the compound is not very soluble in organic solvents, which can limit its use in some applications. Additionally, the compound is relatively expensive and may not be suitable for large-scale experiments.

Future Directions

1-[(2,3-Difluorophenyl)methyl]-1,4-diazepanethyl-1,4-diazepane is a versatile compound with a wide range of potential applications in scientific research and laboratory experiments. Some potential future directions for the compound include its use in the synthesis of new drugs and pharmaceuticals, the development of new catalysts for the difluoromethylation of organic compounds, and the study of its biochemical and physiological effects. Additionally, 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepanethyl-1,4-diazepane could be used in the synthesis of fluorinated natural products and in the development of new materials for use in medical and industrial applications.

Synthesis Methods

1-[(2,3-Difluorophenyl)methyl]-1,4-diazepanethyl-1,4-diazepane is typically synthesized via a Wittig reaction of a phosphonium salt with an aldehyde. The Wittig reaction involves the formation of a phosphorus ylide, which reacts with the aldehyde to form an alkene. The alkene is then subjected to a difluoromethylation reaction using a difluoromethylating reagent such as N-fluorobenzenesulfonyl imide (FBSI). The difluoromethylation reaction yields 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepanethyl-1,4-diazepane.

Scientific Research Applications

1-[(2,3-Difluorophenyl)methyl]-1,4-diazepanethyl-1,4-diazepane is a versatile compound that has a wide range of applications in scientific research. It has been used as a ligand in transition metal-catalyzed C-H bond activation reactions, as a substrate in the synthesis of fluorinated pharmaceuticals, and as a model compound for the study of difluoromethylation reactions. Additionally, 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepanethyl-1,4-diazepane has been used in the synthesis of fluorinated natural products and in the development of new catalysts for the difluoromethylation of organic compounds.

properties

IUPAC Name

1-[(2,3-difluorophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-11-4-1-3-10(12(11)14)9-16-7-2-5-15-6-8-16/h1,3-4,15H,2,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKCFSKNNGAKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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